molecular formula C16H30MgO4 B032939 Magnesium valproate CAS No. 62959-43-7

Magnesium valproate

Cat. No. B032939
CAS RN: 62959-43-7
M. Wt: 310.71 g/mol
InChI Key: LKLLHOIUJVEAGU-UHFFFAOYSA-L
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Patent
US07482486B2

Procedure details

11.4 g (0.1 mol) of magnesium ethoxide solid was added to a magnetically stirred, clear, colorless solution of valproic acid (28.8 g; 0.2 mol; Sigma Aldrich Chemical Co.) in 25 mL of absolute ethanol. Residual solid was rinsed into the reaction with 5 mL of absolute ethanol to provide a total volume of 30 mL of absolute ethanol. Within 10 minutes, the slurry became very warm to the touch, and the color of the solution phase changed to pale yellow. Complete dissolution of the magnesium ethoxide solid in ethanol was never achieved, but within minutes the solid phase converted from a slurry of a yellow granular solid to a suspension of white solid that was so thick that stirring stopped. 100 mL of acetone was added, and the thick slurry was stirred for 10 minutes. The precipitate was isolated by filtration, washed with fresh acetone, and dried to constant weight. The product, magnesium valproate, was obtained in 66% yield. Elemental analysis (Table 1) indicated that the product was an inhomogeneous mixture of magnesium valproate and other magnesium salts. The theoretical valproate content (%) of magnesium valproate is 92.2%; the valproate content found by HPLC analysis was 78.4%.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-]CC.[Mg+2:4].[O-]CC.[C:8]([OH:17])(=[O:16])[CH:9]([CH2:13][CH2:14][CH3:15])[CH2:10][CH2:11][CH3:12].CC(C)=O>C(O)C>[C:8]([O-:17])(=[O:16])[CH:9]([CH2:13][CH2:14][CH3:15])[CH2:10][CH2:11][CH3:12].[Mg+2:4].[C:8]([O-:17])(=[O:16])[CH:9]([CH2:13][CH2:14][CH3:15])[CH2:10][CH2:11][CH3:12] |f:0.1.2,6.7.8|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
[O-]CC.[Mg+2].[O-]CC
Step Two
Name
Quantity
28.8 g
Type
reactant
Smiles
C(C(CCC)CCC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Mg+2].[O-]CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
a magnetically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Residual solid was rinsed into the reaction with 5 mL of absolute ethanol
CUSTOM
Type
CUSTOM
Details
to provide a total volume of 30 mL of absolute ethanol
TEMPERATURE
Type
TEMPERATURE
Details
the slurry became very warm to the touch
ADDITION
Type
ADDITION
Details
within minutes the solid phase converted from a slurry of a yellow granular solid to a suspension of white solid
STIRRING
Type
STIRRING
Details
that stirring
STIRRING
Type
STIRRING
Details
the thick slurry was stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with fresh acetone
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C(CCC)CCC)(=O)[O-].[Mg+2].C(C(CCC)CCC)(=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.